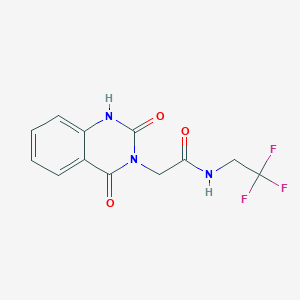![molecular formula C15H17N3O5S B6576924 5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide CAS No. 1170647-04-7](/img/structure/B6576924.png)
5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide, or 5-MFS-PYMFC, is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. It is a synthetic compound that has been used as a tool for studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-MFS-PYMFC has been used in a variety of scientific research applications, including the study of enzyme inhibition, the regulation of gene expression, and the modulation of signal transduction pathways. It has also been used as a tool for studying the effects of drugs on various biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of 5-MFS-PYMFC is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of gene expression and signal transduction pathways. It is also believed to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
5-MFS-PYMFC has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of gene expression and signal transduction pathways. It has also been shown to modulate the activity of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-MFS-PYMFC in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory experiments. However, it is important to note that 5-MFS-PYMFC is a relatively weak inhibitor of certain enzymes and G-protein coupled receptors, which may limit its usefulness in certain laboratory experiments.
Zukünftige Richtungen
Given the potential applications of 5-MFS-PYMFC in scientific research, there are a number of potential future directions for its use. These include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug discovery and development. Additionally, further research into the synthesis of 5-MFS-PYMFC could lead to improved methods for its production. Finally, further research could explore the potential use of 5-MFS-PYMFC as a tool for studying the effects of drugs on various biochemical and physiological processes.
Synthesemethoden
5-MFS-PYMFC can be synthesized from commercially available starting materials. The synthesis involves a series of steps including the condensation of 4-methylmorpholine-4-sulfonyl chloride with 2-pyridylmethylfuran-2-carboxylic acid, followed by a reaction with sodium hydroxide and a subsequent reaction with isopropyl alcohol. The final product is a white crystalline solid.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-15(17-11-12-3-1-2-6-16-12)13-4-5-14(23-13)24(20,21)18-7-9-22-10-8-18/h1-6H,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJIIVWJKCXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576844.png)
![2-fluoro-5-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B6576853.png)
![4-[5-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576859.png)
![5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol](/img/structure/B6576867.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-4-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6576888.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6576910.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide](/img/structure/B6576921.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576929.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B6576945.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)
![1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B6576954.png)
![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B6576960.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)
